
1-(4-Fluorobenzyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C21H17FN6O2 and its molecular weight is 404.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-Fluorobenzyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea , identified by its CAS number 1798019-27-8 , is a novel synthetic molecule that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological testing results, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H17FN6O2, with a molecular weight of 404.4 g/mol . The structure features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1798019-27-8 |
Molecular Formula | C21H17FN6O2 |
Molecular Weight | 404.4 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds featuring the 1,3,4-oxadiazole core have demonstrated significant activity against various bacterial strains. A study indicated that derivatives with this structure exhibited better efficacy against gram-positive bacteria compared to gram-negative ones .
In vitro tests have shown that the synthesized derivatives can inhibit bacterial growth effectively:
- Bacillus cereus
- Bacillus thuringiensis
These findings suggest that modifications to the oxadiazole ring can enhance antibacterial properties.
Anticancer Activity
The anticancer properties of This compound have also been explored. In one study involving various cancer cell lines (e.g., HCT116, MCF7, HUH7), certain derivatives exhibited promising cytotoxicity profiles. Notably, some compounds showed IC50 values lower than 5-Fluorouracil (5-FU) , a common chemotherapeutic agent .
The proposed mechanism for the anticancer activity involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds targeting TS have shown IC50 values ranging from 0.47 to 1.4 µM , indicating strong inhibitory potential .
Synthesis and Testing
A series of experiments were conducted to synthesize various derivatives of the target compound using established organic synthesis techniques. The resulting compounds were subjected to:
- Antimicrobial assays : Utilizing disc diffusion methods to assess efficacy against selected bacterial strains.
- Cytotoxicity assays : Employing the NCI-60 sulforhodamine B assay to evaluate effects on cancer cell lines.
Results Summary
Compound | Target Bacteria | IC50 (µM) | Activity Type |
---|---|---|---|
Compound 5d | Bacillus cereus | 10.1 | Antibacterial |
Compound 5e | HUH7 (Liver Cancer) | 18.78 | Anticancer |
Compound 5g | Bacillus thuringiensis | 15.0 | Antibacterial |
These results underscore the potential of This compound as a candidate for further development in antimicrobial and anticancer therapies.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. A study focusing on urea derivatives demonstrated that modifications to the urea scaffold can enhance anticancer activity against various cancer cell lines. For instance, derivatives similar to 1-(4-Fluorobenzyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea were evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The pyrazinyl and oxadiazole components of the compound have been associated with antimicrobial activity. Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound may possess similar properties. This aspect is critical in addressing antibiotic resistance by providing novel antimicrobial agents .
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects. The structural features that promote interaction with inflammatory pathways could be explored further to develop new anti-inflammatory drugs .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity Assessment
In a recent study published in GSC Biological and Pharmaceutical Sciences, researchers synthesized a series of urea derivatives and evaluated their anticancer properties against MDA-MB 231 breast cancer cells. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results demonstrated promising inhibitory effects, suggesting potential applications in developing new antibiotics based on this chemical structure .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c22-16-7-5-14(6-8-16)12-25-21(29)26-17-4-2-1-3-15(17)11-19-27-20(28-30-19)18-13-23-9-10-24-18/h1-10,13H,11-12H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNKBKBGJNPNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.